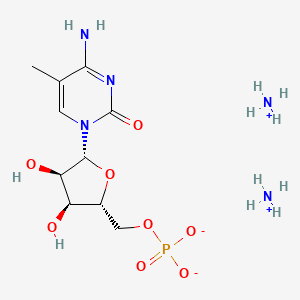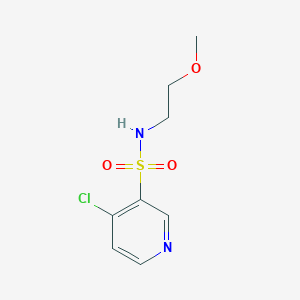
2,2'-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a fluorene core substituted with butoxyphenyl groups and dioxaborolane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where a biphenyl compound is alkylated to form the fluorene structure.
Substitution with Butoxyphenyl Groups: The fluorene core is then functionalized with butoxyphenyl groups through a palladium-catalyzed Suzuki coupling reaction.
Introduction of Dioxaborolane Moieties: Finally, the dioxaborolane groups are introduced via a borylation reaction, typically using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include continuous flow synthesis and the use of automated reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be used to modify the dioxaborolane groups, potentially converting them to boronic acids or esters.
Substitution: The butoxyphenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Boronic acids or esters.
Substitution: Various substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: The compound is used in the development of OLEDs and OPVs due to its electronic properties.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Imaging: Used in fluorescent imaging techniques.
Industry
Materials Science: Employed in the synthesis of advanced materials with specific electronic properties.
Coatings: Used in the development of protective coatings with enhanced durability.
Wirkmechanismus
The compound exerts its effects primarily through its electronic properties. The fluorene core provides a rigid, planar structure that facilitates π-π stacking interactions, while the butoxyphenyl groups enhance solubility and processability. The dioxaborolane moieties can participate in reversible covalent bonding, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(4-butoxyphenyl)-9H-fluorene: Lacks the dioxaborolane groups, making it less versatile in terms of chemical reactivity.
2,7-Dibromo-9,9-bis(4-butoxyphenyl)fluorene: Contains bromine atoms instead of dioxaborolane groups, leading to different reactivity and applications.
Uniqueness
2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to the presence of both butoxyphenyl and dioxaborolane groups, which confer a combination of solubility, electronic properties, and reactivity that is not found in similar compounds.
Eigenschaften
Molekularformel |
C45H56B2O6 |
|---|---|
Molekulargewicht |
714.5 g/mol |
IUPAC-Name |
2-[9,9-bis(4-butoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C45H56B2O6/c1-11-13-27-48-35-21-15-31(16-22-35)45(32-17-23-36(24-18-32)49-28-14-12-2)39-29-33(46-50-41(3,4)42(5,6)51-46)19-25-37(39)38-26-20-34(30-40(38)45)47-52-43(7,8)44(9,10)53-47/h15-26,29-30H,11-14,27-28H2,1-10H3 |
InChI-Schlüssel |
BZUDMHDGBFPYBU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCCC)C6=CC=C(C=C6)OCCCC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
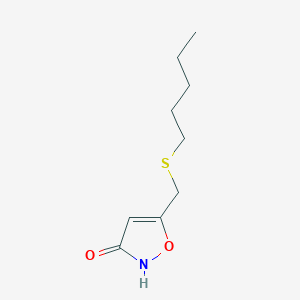

![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)

![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
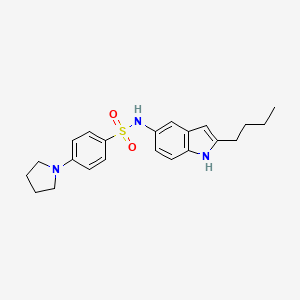
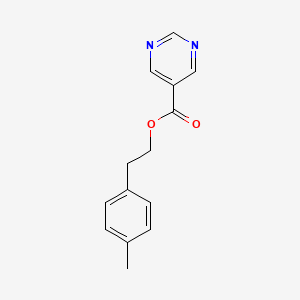
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)
![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)
